(E)-4,4'-Ethylenebis(1,1'-biphenyl)
Description
Properties
IUPAC Name |
1-phenyl-4-[2-(4-phenylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRQMVDZFPPMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Wittig Reaction-Based Approaches
The Wittig reaction is a cornerstone in alkene synthesis, offering stereoselective control for E-alkene formation. For (E)-4,4'-ethylenebis(1,1'-biphenyl), this method involves the coupling of a 4-biphenyl-substituted aldehyde with a stabilized ylide.
Reaction Design :
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Ylide Preparation : Triphenylphosphine reacts with 4-(chloromethyl)biphenyl in anhydrous tetrahydrofuran (THF) to form the corresponding phosphonium salt. Deprotonation with a strong base (e.g., potassium tert-butoxide) generates the ylide.
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Aldehyde Component : 4-Biphenylcarbaldehyde is synthesized via oxidation of 4-(hydroxymethyl)biphenyl using pyridinium chlorochromate (PCC) in dichloromethane.
Conditions :
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Solvent: THF, reflux at 65°C for 12–24 hours.
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Base: Potassium tert-butoxide (1.2 equivalents).
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Workup: Aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate).
Yield and Selectivity :
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Typical yields range from 65% to 75%, with E-selectivity exceeding 90% due to the stabilized ylide’s preference for trans addition.
McMurry Coupling for Symmetric Systems
The McMurry reaction, employing low-valent titanium, facilitates reductive coupling of carbonyl compounds to alkenes. This method is ideal for symmetric systems like (E)-4,4'-ethylenebis(1,1'-biphenyl).
Procedure :
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Ketone Synthesis : 4-Biphenyl ketone is prepared via Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of aluminum chloride.
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Coupling : Titanium(IV) chloride and zinc dust in THF mediate the reductive coupling at reflux (80°C) under inert atmosphere.
Optimization :
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Stoichiometry: 2:1 molar ratio of ketone to TiCl4.
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Reaction Time: 24–48 hours for complete conversion.
Outcomes :
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Yields: 60–70%, with moderate E-selectivity (80:20 E/Z) due to steric effects during coupling.
Heck Reaction for Cross-Coupling
The Heck reaction offers a palladium-catalyzed route to alkenes, suitable for coupling aryl halides with ethylene derivatives.
Substrate Design :
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Aryl Halide : 4-Bromobiphenyl, synthesized via bromination of biphenyl using N-bromosuccinimide (NBS) in carbon tetrachloride.
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Olefin Partner : Ethylene gas or styrene derivatives.
Catalytic System :
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Catalyst: Palladium(II) acetate (5 mol%).
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Ligand: Triphenylphosphine (10 mol%).
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Base: Potassium carbonate in dimethylformamide (DMF).
Conditions :
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Temperature: 80–100°C for 18–24 hours.
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Ethylene Pressure: 1–2 atm.
Performance :
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Yield: 50–60% with high E-selectivity (>95%) due to the transmetalation mechanism.
Intermediate-Based Strategies
Dichloromethyl Biphenyl as a Precursor
Patent CN105085159A details the synthesis of 4,4'-bis(chloromethyl)-1,1'-biphenyl, a potential intermediate for (E)-4,4'-ethylenebis(1,1'-biphenyl).
Synthesis from Biphenyl :
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Step 1 : Reaction of biphenyl with 1,6-bis(chloromethoxy)hexane in n-hexane at 50–60°C, catalyzed by zinc chloride.
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Step 2 : Purification via sequential washing with concentrated sulfuric acid, water, and sodium carbonate, followed by solvent removal.
Conversion to Target Compound :
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Dehydrohalogenation : Treatment with potassium hydroxide in ethanol eliminates HCl, forming the ethylene bridge.
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Conditions : Reflux at 80°C for 6 hours, yielding 58% of the E-isomer.
Comparative Analysis of Methods
Table 1. Key Parameters of Preparation Methods
Challenges and Optimization Strategies
Steric Hindrance in Coupling Reactions
The biphenyl groups introduce significant steric bulk, necessitating:
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High Catalyst Loading : 10 mol% palladium for Heck reactions.
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Polar Solvents : DMF or dimethylacetamide (DMAc) to enhance solubility.
Purification of the E-Isomer
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Crystallization : Differential solubility in hexane/ethanol mixtures isolates the E-isomer.
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Chromatography : Silica gel columns with gradient elution (hexane to ethyl acetate).
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Solvent Recycling
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Distillation : Recovery of n-hexane and DMF reduces waste.
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Aqueous Workup : Neutralization steps regenerate sodium carbonate for reuse.
Emerging Methodologies
Photochemical [2+2] Cycloaddition
Ultraviolet irradiation of 4-biphenylstyrene derivatives induces cycloaddition, though yields remain low (30–40%).
Electrochemical Coupling
Direct anodic oxidation of 4-biphenylmethanol in acetonitrile forms the ethylene bridge, offering a solvent-free alternative.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4,4'-Ethylenebis(1,1'-biphenyl) and its derivatives?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions. For example, derivatives like 4,4'-diethynyl-1,1'-biphenyl are prepared by deprotection of trimethylsilyl-protected intermediates under anhydrous conditions, followed by purification via column chromatography . Refluxing in inert atmospheres (e.g., argon) is critical to prevent oxidation of alkynyl intermediates.
Q. How can researchers confirm the structural integrity of (E)-4,4'-Ethylenebis(1,1'-biphenyl) post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation. NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are complementary for verifying purity and connectivity. For biphenyl derivatives, torsional angles between aromatic rings should be analyzed to confirm the (E)-configuration .
Q. What safety protocols are essential when handling (E)-4,4'-Ethylenebis(1,1'-biphenyl)?
- Methodological Answer : Based on analogous biphenyl compounds, wear nitrile gloves and safety goggles to avoid skin/eye irritation (GHS Category 2A). Work in a fume hood to minimize inhalation risks. Store at -20°C in amber vials to prevent photodegradation, and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) influence the photophysical properties of (E)-4,4'-Ethylenebis(1,1'-biphenyl) derivatives?
- Methodological Answer : Substituents at the 3,3' or 4,4' positions significantly alter fluorescence. For example, pyridinylimino groups at 3,3' positions (L2 ligand) induce bright orange solid-state fluorescence, while 2-yl derivatives (L1) exhibit solution-state blue fluorescence. Use time-resolved spectroscopy and DFT calculations to correlate electronic transitions with substituent effects .
Q. What strategies resolve contradictions in crystallographic data for biphenyl-based compounds?
- Methodological Answer : Address twinning or disorder using SHELXD/SHELXE for phase refinement. For high-symmetry space groups, verify data with the R-factor (<5%) and residual electron density maps. Cross-validate with powder XRD to detect polymorphic variations .
Q. How can researchers design experiments to assess the antimicrobial activity of (E)-4,4'-Ethylenebis(1,1'-biphenyl) derivatives?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with control compounds (e.g., ampicillin) and analyze structure-activity relationships (SAR) using Hammett constants or molecular docking .
Q. What advanced chromatographic methods are suitable for analyzing degradation products of biphenyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
